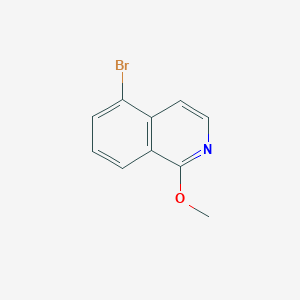
1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as low vapor pressure, high thermal stability, and good conductivity . It is widely used in various scientific and industrial applications due to its advantageous characteristics over traditional solvents.
Preparation Methods
The synthesis of 1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically involves the following steps :
Reaction of 1-methylimidazole with ethyl sulfate: This reaction is carried out in a toluene solution under an ice bath to maintain the temperature between 20°C and 30°C. The product is then separated and purified.
Formation of the ionic liquid: The resulting product is reacted with bis(trifluoromethylsulfonyl)imide to form the desired ionic liquid.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including :
Oxidation and Reduction: It can participate in redox reactions due to its ionic nature.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Complexation: It forms complexes with various metal ions, which can be utilized in catalysis and other applications.
Common reagents used in these reactions include strong acids, bases, and metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has a wide range of applications in scientific research :
Chemistry: It is used as a green solvent for the synthesis of nanoparticles and other materials.
Biology: Its low toxicity makes it suitable for use in biological studies and applications.
Medicine: It is being explored for drug delivery systems due to its ability to dissolve various pharmaceutical compounds.
Industry: It is used in the fabrication of lithium-ion batteries, dye-sensitized solar cells, and other electronic devices.
Mechanism of Action
The mechanism of action of 1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide involves its interaction with molecular targets through ionic and hydrogen bonding . The compound’s high ionic conductivity and thermal stability make it effective in various applications, including energy storage and catalysis.
Comparison with Similar Compounds
1-Ethyl ester methyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its combination of low viscosity, high conductivity, and thermal stability . Similar compounds include:
- 1-Butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
These compounds share similar properties but differ in their alkyl chain lengths, which can affect their physical and chemical characteristics.
Properties
Molecular Formula |
C10H13F6N3O6S2 |
|---|---|
Molecular Weight |
449.4 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;ethyl 2-(3-methylimidazol-3-ium-1-yl)acetate |
InChI |
InChI=1S/C8H13N2O2.C2F6NO4S2/c1-3-12-8(11)6-10-5-4-9(2)7-10;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-5,7H,3,6H2,1-2H3;/q+1;-1 |
InChI Key |
SFEBPGDVDDGNJS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)

![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)




![1,3,2-Benzodioxaborole,2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B12331255.png)



